molecular formula C20H20FN3O4 B2813532 3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione CAS No. 2034533-18-9

3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione

Cat. No. B2813532
CAS RN: 2034533-18-9
M. Wt: 385.395
InChI Key: QXILIEHCOGQFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H20FN3O4 and its molecular weight is 385.395. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The development of efficient synthetic methods for quinazoline derivatives, which are structurally related to the compound of interest, has been a significant area of research. For example, novel rearrangement reactions have led to the formation of tetrahydroquinolinone and nicotinonitrile derivatives, showcasing the versatility of enaminonitrile and cyclohexanedione derivatives in generating complex quinazoline scaffolds (Moustafa, Al-Mousawi, & Elnagdi, 2011). Additionally, solvent-free synthesis approaches utilizing carbon dioxide have been developed for creating quinazoline-2,4(1H,3H)-diones, highlighting sustainable chemistry practices in the field (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007).

Luminescent Properties and Electron Transfer

The exploration of luminescent properties and photo-induced electron transfer in naphthalimide compounds with piperazine substituents has revealed potential applications in the development of pH probes and fluorescent markers. These studies demonstrate the influence of alkylated amine donors on the fluorescence of naphthalimide fluorophores, suggesting applications in sensing and imaging technologies (Gan, Chen, Chang, & Tian, 2003).

Antitumor and Antiviral Activities

Research into the biological activities of quinazoline derivatives has identified several compounds with significant antitumor potential. For instance, triazolyl- and triazinyl-quinazolinediones have been synthesized and evaluated for their antitumor properties, with some compounds exhibiting promising activity against human cancer cell lines (Al-Romaizan, Ahmed, & Elfeky, 2019). Similarly, the synthesis and evaluation of 2,4-diaminoquinazoline series as anti-tubercular agents highlight the potential of quinazoline derivatives in combating infectious diseases. This research has provided insights into the structure-activity relationships vital for the development of new tuberculosis treatments (Odingo et al., 2014).

properties

IUPAC Name

3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c1-11-9-15(12(2)28-11)18(25)23-7-5-14(6-8-23)24-19(26)16-10-13(21)3-4-17(16)22-20(24)27/h3-4,9-10,14H,5-8H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXILIEHCOGQFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.